![molecular formula C15H9F3N6O B4536919 5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4536919.png)
5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds with similar structures to our compound of interest, typically involves condensation reactions of various precursors such as sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, cyanoacetamide, and cyanothioacetamide. These reactions yield a diverse array of pyrazolo[1,5-a]pyrimidines and related derivatives through efficient synthetic pathways. For instance, Abdelhamid and Gomha (2013) outlined a method for producing such compounds, highlighting the versatility of pyrazolo[1,5-a]pyrimidine synthesis (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines features a pyrazole fused to a pyrimidine ring, creating a bicyclic system that serves as a core for further functionalization. This structure is critical for the compound's interaction with various biological targets and its physicochemical properties. The precise arrangement of functional groups around this bicyclic core influences the compound’s reactivity and binding affinity towards different molecular targets.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions, including cyclocondensations and substitutions, which allow for the introduction of diverse substituents into the molecule. These reactions are fundamental for modifying the compound's chemical properties and enhancing its applicability in different scientific domains. Wu et al. (2006) demonstrated the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, showcasing the compound’s potential as a novel fluorescent molecule and highlighting its chemical reactivity and potential for further functionalization (Wu et al., 2006).
properties
IUPAC Name |
2-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6O/c1-8-6-11(15(16,17)18)24-12(20-8)7-10(23-24)14-22-21-13(25-14)9-2-4-19-5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQXUFHAMGKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=NN=C(O3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL]-5-(4-pyridyl)-1,3,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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